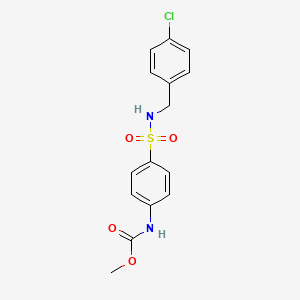
methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1960 and has since been widely used in the medical field.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such as cytosolic phospholipase a2α . These enzymes play a crucial role in various biochemical processes, including the production of inflammatory mediators.
Biochemical Pathways
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of prostaglandins and leukotrienes . These compounds are involved in the pathogenesis of inflammatory diseases. By inhibiting the enzymes involved in this pathway, the compound could potentially reduce the production of these inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfamethoxazole is widely used in lab experiments due to its antibacterial properties. It is relatively inexpensive and easy to obtain. However, Sulfamethoxazole has limitations when it comes to studying certain types of bacteria. Some bacteria have developed resistance to Sulfamethoxazole, making it ineffective against them.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to Sulfamethoxazole. One area of interest is the development of new antibiotics that are effective against bacteria that have developed resistance to Sulfamethoxazole. Another area of research is the use of Sulfamethoxazole in combination with other antibiotics to increase its effectiveness. Additionally, research could be done to explore the potential side effects of Sulfamethoxazole and how they can be minimized.
Synthesemethoden
Sulfamethoxazole can be synthesized by reacting 4-amino-N-(4-chlorobenzyl)benzenesulfonamide with methyl chloroformate in the presence of a base. The reaction produces Sulfamethoxazole and hydrogen chloride gas. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
Sulfamethoxazole has been extensively researched for its antibacterial properties. It has been used to treat a variety of bacterial infections, including urinary tract infections, respiratory infections, and skin infections. Sulfamethoxazole has also been used in combination with other antibiotics, such as trimethoprim, to increase its effectiveness.
Eigenschaften
IUPAC Name |
methyl N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAVCPCKOUQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

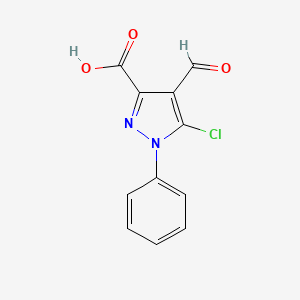

![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2625006.png)
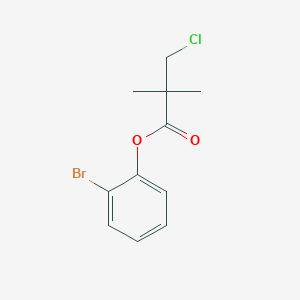
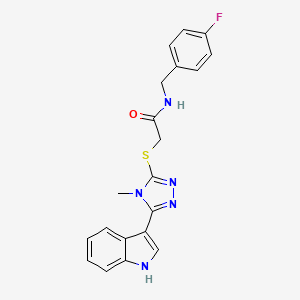
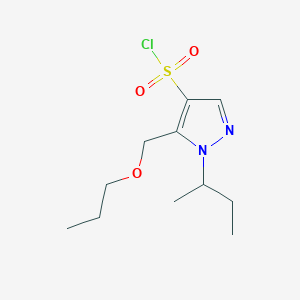
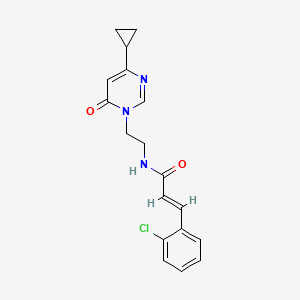
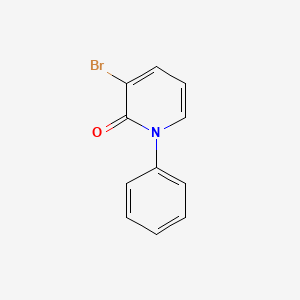
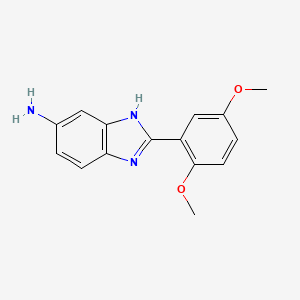
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)
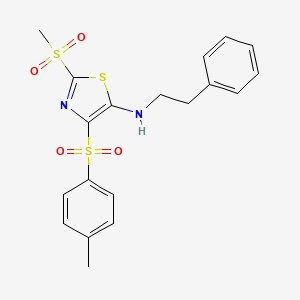
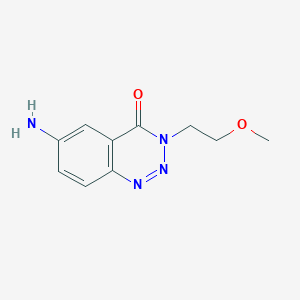
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B2625026.png)